OTX008

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

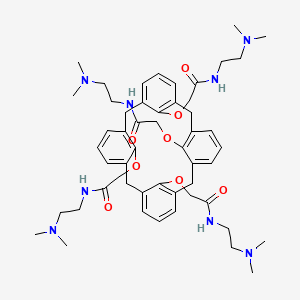

OTX-008 est synthétisé par une série de réactions chimiques impliquant des dérivés de calixarène. La synthèse implique généralement la fonctionnalisation du calixarène avec des substituants spécifiques qui améliorent son affinité de liaison à la galectine-1 . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour OTX-008 ne soient pas largement documentées, le composé est généralement produit dans des laboratoires contrôlés à des fins de recherche. Le processus de production implique plusieurs étapes de purification pour assurer une grande pureté et une cohérence .

Analyse Des Réactions Chimiques

Types de réactions

OTX-008 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de l'OTX-008 comprennent des solvants organiques tels que l'éthanol et le diméthylsulfoxyde (DMSO), ainsi que des catalyseurs pour faciliter les réactions . Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour optimiser le rendement et la pureté du produit .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant l'OTX-008 sont généralement des dérivés ayant une activité biologique et une spécificité accrues pour la galectine-1 .

Applications de la recherche scientifique

OTX-008 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les interactions entre la galectine-1 et ses ligands.

Biologie : Étudié pour son rôle dans la modulation de la prolifération cellulaire, de l'apoptose et de l'angiogenèse.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de ses propriétés antinéoplasiques et antiangiogéniques

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la galectine-1.

Mécanisme d'action

OTX-008 exerce ses effets en se liant directement à la galectine-1, induisant des changements conformationnels qui inhibent sa liaison aux glucides . Cette inhibition perturbe le rôle de la galectine-1 dans la prolifération cellulaire, l'apoptose et l'angiogenèse, conduisant à une réduction de la croissance tumorale et de l'angiogenèse . Le composé améliore également l'oxydation de la galectine-1, favorisant sa dégradation via la voie du protéasome .

Applications De Recherche Scientifique

Cancer Treatment

Head and Neck Squamous Cell Carcinoma (HNSCC)

In a study involving HNSCC models, OTX008 induced tumor vessel normalization, increasing pericyte coverage by approximately 40% without toxicity. It effectively inhibited tumor growth comparable to established treatments like Avastin and Anginex .

Ovarian Cancer

In ovarian cancer models, this compound demonstrated significant antiproliferative effects, inhibiting cell proliferation and invasion at micromolar concentrations. The compound also showed synergy with other therapies, enhancing the effects of Semaphorin-3A in specific cell lines .

Glioblastoma

this compound has been tested on patient-derived glioblastoma cultures, where it exhibited antiproliferative effects with an effective dose range (ED50) indicating its potential as a treatment for this aggressive cancer type .

Retinal Neovascularization

This compound has been studied for its effects on retinal neovascularization (RNV), particularly in models of oxygen-induced retinopathy (OIR). The compound significantly reduced RNV by inhibiting galectin-1's pro-angiogenic functions, showcasing its potential in treating retinal diseases characterized by abnormal blood vessel growth .

Case Study 1: Efficacy in HNSCC Models

- Objective: Evaluate the impact of this compound on tumor growth and vessel normalization.

- Methodology: Administered this compound in HNSCC models; assessed tumor oxygenation and growth.

- Results: this compound increased oxygenation and reduced tumor growth by up to 35% without toxicity.

Case Study 2: Combination Therapy in Ovarian Cancer

- Objective: Investigate the synergistic effects of this compound with existing therapies.

- Methodology: In vitro studies combined this compound with Semaphorin-3A.

- Results: Enhanced antiproliferative effects were observed, indicating potential for combination therapy strategies.

Data Table: Summary of Key Findings

Mécanisme D'action

OTX-008 exerts its effects by binding directly to galectin-1, inducing conformational changes that inhibit its binding to carbohydrates . This inhibition disrupts galectin-1’s role in cell proliferation, apoptosis, and angiogenesis, leading to reduced tumor growth and angiogenesis . The compound also enhances the oxidation of galectin-1, promoting its degradation via the proteasome pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de l'OTX-008

OTX-008 est unique par son inhibition sélective de la galectine-1, une cible qui n'est pas généralement traitée par d'autres agents antinéoplasiques . Cette spécificité permet une perturbation ciblée des processus médiés par la galectine-1, réduisant potentiellement les effets secondaires et améliorant les résultats thérapeutiques .

Activité Biologique

OTX008 is a novel small-molecule inhibitor targeting galectin-1 (Gal-1), a lectin implicated in various malignancies due to its roles in tumor progression, angiogenesis, and immune evasion. This compound has shown promising biological activity in preclinical studies and early-phase clinical trials, indicating its potential as a therapeutic agent in oncology.

Galectin-1 is known to facilitate tumor growth and metastasis by promoting cell proliferation, migration, and angiogenesis. This compound inhibits Gal-1 activity, thereby disrupting these processes. The compound has been shown to:

- Reduce Tumor Cell Proliferation : this compound directly inhibits the proliferation of various cancer cell lines, with IC50 values ranging from 1 to 190 μM depending on the cell type .

- Inhibit Tumor Invasion : Studies indicate that this compound reduces the invasive capabilities of cancer cells in vitro .

- Normalize Tumor Vasculature : this compound has been reported to enhance tumor vessel normalization, improving oxygenation within tumors without inducing toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates favorable absorption and distribution characteristics:

- Administration : Administered intravenously at a dose of 5 mg/kg.

- Plasma Concentration : Achieved a peak plasma concentration (Cmax) of 14.39 μg/mL within 0.5 hours, with a half-life of approximately 31.4 hours .

- Tumor Accumulation : After multiple administrations, this compound accumulates in tumor tissues, reaching concentrations compatible with its in vitro activity .

Table 1: Summary of Pharmacokinetic Data for this compound

| Parameter | Value |

|---|---|

| Dose | 5 mg/kg |

| Cmax (plasma) | 14.39 μg/mL |

| Half-life | 31.4 hours |

| Tumor Cmax | 1.65 μg/g (1.76 μM) |

| AUC | 15.76 μg/g·h |

Efficacy in Preclinical Models

This compound has been evaluated in various preclinical models:

- Ovarian Carcinoma : In vivo studies demonstrated significant inhibition of tumor growth in A2780-1A9 xenografts treated with this compound .

- Glioblastoma : U87MG xenografts showed resistance to this compound treatment, highlighting variability in sensitivity among different cancer types .

Case Study: Combination Therapy

Research has explored the efficacy of combining this compound with other therapeutic agents:

- With Sunitinib : The combination therapy showed synergistic effects on endothelial cells and additive effects on A2780-1A9 cells, indicating a multi-targeted approach that affects both tumor and vascular compartments .

Table 2: Efficacy of this compound in Various Cancer Models

| Cancer Type | Model | Treatment Outcome |

|---|---|---|

| Ovarian Carcinoma | A2780-1A9 | Significant growth inhibition |

| Glioblastoma | U87MG | No significant response |

| Head and Neck SCC | SQ20B | Up to 35% reduction in tumor growth |

Clinical Trials

This compound has progressed into clinical trials, demonstrating its potential as a therapeutic agent:

- Phase I Trials : Initial studies focused on determining the maximum tolerated dose (MTD) and assessing safety profiles for patients with advanced solid tumors who failed standard therapies. Results have indicated that this compound can reduce serum levels of Gal-1 significantly .

Table 3: Summary of Phase I Clinical Trial Results

| Parameter | Result |

|---|---|

| Patient Population | Advanced solid tumors |

| Administration | Daily subcutaneous injection |

| MTD | To be determined |

| Observed Toxicity | Minimal |

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVAQQNDZCZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286936-40-1 | |

| Record name | OTX-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTX-008 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTX-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.